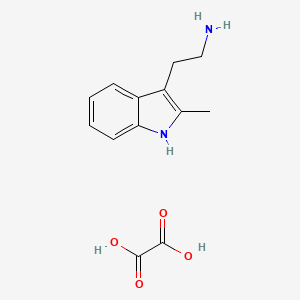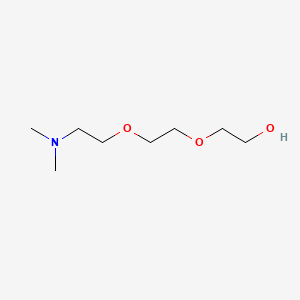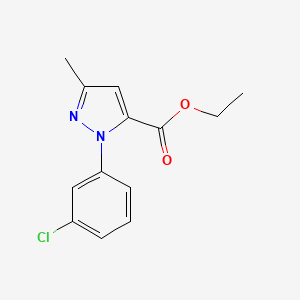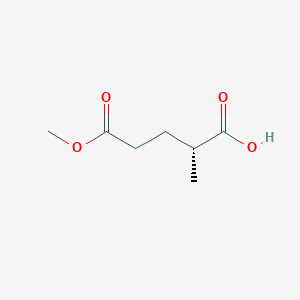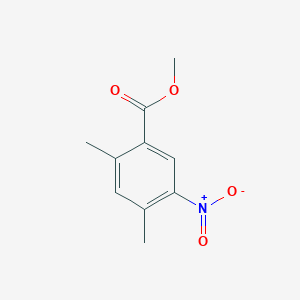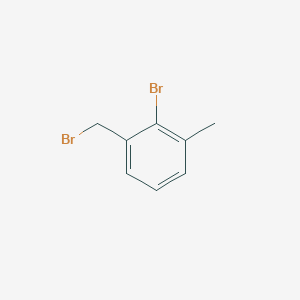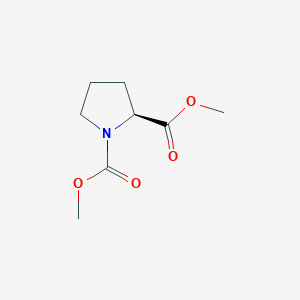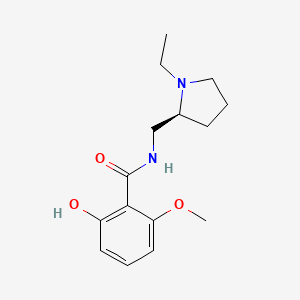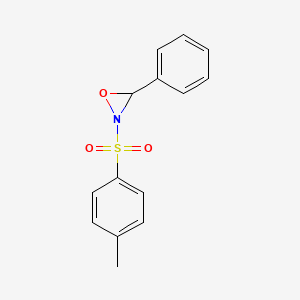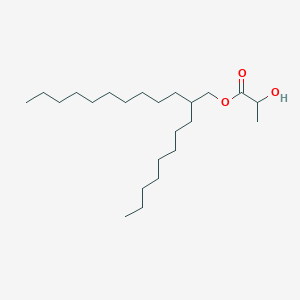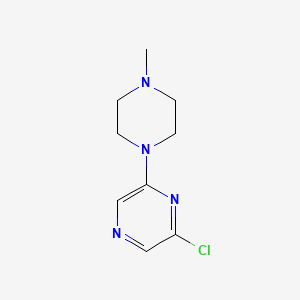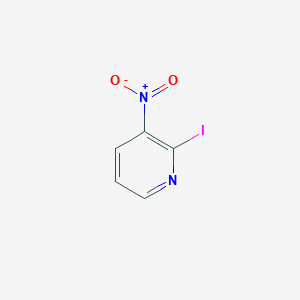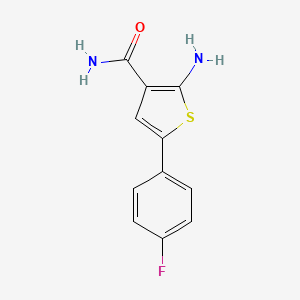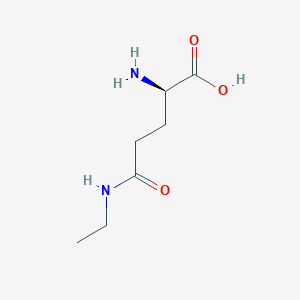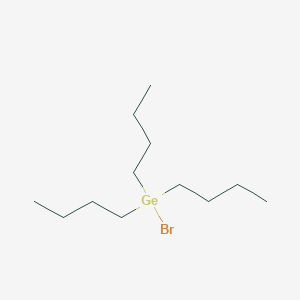
Germane, bromotributyl-
Übersicht
Beschreibung
Germane, bromotributyl- (CAS Number: 2117-37-5) is a chemical compound that belongs to the family of organogermanium compounds. . This compound is characterized by the presence of a germanium atom bonded to three butyl groups and one bromine atom.
Vorbereitungsmethoden
The synthesis of germane, bromotributyl- typically involves the reaction of germanium tetrachloride with tributylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction can be represented as follows:
GeCl4+3BuMgBr→GeBu3Br+3MgCl2
In industrial settings, the production of germane, bromotributyl- may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Germane, bromotributyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in germane, bromotributyl- can be substituted by other nucleophiles such as halides, alkoxides, and amines. For example, the reaction with sodium methoxide can produce tributylmethoxygermane.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Germane, bromotributyl- can be reduced to form germane (GeH4) and other germanium hydrides.
Wissenschaftliche Forschungsanwendungen
Germane, bromotributyl- has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds. Its unique reactivity makes it a valuable reagent in organic synthesis and catalysis.
Biology: Organogermanium compounds, including germane, bromotributyl-, have been studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organogermanium compounds in treating various diseases.
Industry: Germane, bromotributyl- is used in the semiconductor industry for the deposition of germanium-containing thin films.
Wirkmechanismus
The mechanism of action of germane, bromotributyl- involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in oxidative stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Germane, bromotributyl- can be compared with other similar organogermanium compounds, such as:
Germane (GeH4): A simple germanium hydride that is less reactive and has different applications compared to germane, bromotributyl-.
Tributylgermanium chloride (GeBu3Cl): Similar in structure but contains a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
Triphenylgermanium bromide (GePh3Br): Contains phenyl groups instead of butyl groups, resulting in different chemical properties and uses.
Germane, bromotributyl- is unique due to its specific combination of butyl groups and a bromine atom, which imparts distinct reactivity and applications compared to other organogermanium compounds.
Eigenschaften
IUPAC Name |
bromo(tributyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BrGe/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCNNBSUKPHDMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge](CCCC)(CCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BrGe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467055 | |
| Record name | Germane, bromotributyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2117-37-5 | |
| Record name | Bromotributylgermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germane, bromotributyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


